molecular formula C22H24ClN5O3S B2438276 N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1251667-86-3

N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2438276
CAS No.: 1251667-86-3
M. Wt: 473.98
InChI Key: BXRBVCUZVYHSSZ-UHFFFAOYSA-N
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Description

This compound is a novel polymorphic form of (S)-2-[4-(3-Fluoro-benzyloxy)-benzylamino]-propionamide mesylate salt . It is used in the treatment and/or prophylaxis of various physiological and/or pathophysiological conditions, including central nervous system disorders, epilepsy, Parkinson’s disease, neurodegenerative processes, depression, spasm, hypnosis, analgesia, chronic pain, neuropathic pain, head pain conditions, migraine, headache, cluster headache, neuralgia, hemicrania, facial pain, arachnoiditis, severe headache, restless legs syndrome, addictive disorders, motor restlessness, creeping, burning, pulling sensations, drug abuse, severe alcoholism, reward deficiency syndrome, cognitive disorders, autism, dyslexia, attention deficit hyperactivity disorder, anxiety, schizophrenia, obsessive compulsive disorders, psychosis, bipolar disorder, Tourette’s syndrome, mild cognitive impairment and disorders of learning in children, adolescents and adults, age associated memory impairment, age associated cognitive decline, Alzheimer’s disease, Down’s Syndrome, traumatic brain injury Huntington’s disease, progressive supranuclear Palsy, HIV, stroke, vascular diseases, Pick’s or Creutzfeldt-Jacob diseases, multiple sclerosis .


Synthesis Analysis

The synthesis of this compound involves the production of (S)-2-[4-(3-Fluoro-benzyloxy)-benzylamino]-propionamide mesylate anhydrate in its crystalline modification A1 . The synthesis can be carried out according to the procedures stated in WO 2007/147491 and WO 2009/074478 .

Scientific Research Applications

Antitumor Activity

A study by Al-Suwaidan et al. (2016) on novel 3-benzyl-substituted-4(3H)-quinazolinones, which share a core structure with the compound , demonstrated broad-spectrum antitumor activity. Compounds synthesized in this study were found to be 1.5–3.0-fold more potent than the positive control 5-FU, with mean GI50 values ranging from 7.24 µM to 14.12 µM, highlighting their potential as antitumor agents. Molecular docking studies further supported these findings, showing a similar binding mode to known therapeutic agents, indicating a promising route for the development of new cancer treatments (Al-Suwaidan et al., 2016).

Antiviral and Neuroprotective Effects

Ghosh et al. (2008) synthesized and evaluated a novel anilidoquinoline derivative for its therapeutic efficacy against Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro, with a marked reduction in viral load and increased survival in infected mice. This study underscores the compound's potential for treating viral encephalitis, showcasing its ability to interfere with viral replication and protect neural cells from apoptosis (Ghosh et al., 2008).

Antimicrobial Activity

Desai et al. (2007) reported the synthesis and characterization of new quinazolines with potential as antimicrobial agents. The synthesized compounds demonstrated significant antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans, among others. This research highlights the versatile biological activities of quinazoline derivatives, suggesting their utility in developing new antimicrobial therapies (Desai et al., 2007).

Anti-inflammatory and Analgesic Activities

Research by Schenone et al. (2000) on substituted 3-(arylamino)-4,5-dihydro-2H-benz[g]indazol-2-yl acetamides, related to the core structure of interest, showed promising anti-inflammatory and antinociceptive activities. While the compounds exhibited weak antiarrhythmic properties, they demonstrated good efficacy in reducing inflammation and pain in models, particularly the morpholino derivative. This indicates the potential of quinazoline derivatives in developing new treatments for inflammatory and pain-related conditions (Schenone et al., 2000).

Mechanism of Action

Target of Action

The primary targets of this compound are the Mitogen-activated protein kinase 1 and Mitogen-activated protein kinase 10 . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis.

Mode of Action

It is suggested that the compound interacts with its targets, inhibiting their activity . This inhibition could lead to changes in cellular signaling pathways, potentially affecting cell growth and survival.

Biochemical Pathways

The affected pathways are those regulated by the Mitogen-activated protein kinases. These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis . The downstream effects of these changes could include altered cell growth and survival, potentially leading to therapeutic effects.

Pharmacokinetics

It is suggested that the compound may have poor absorption and distribution, with unknown protein binding and metabolism . These properties could impact the bioavailability of the compound, potentially affecting its efficacy.

Result of Action

Given its targets, it is likely that the compound could alter cellular signaling pathways, potentially affecting cell growth and survival .

Action Environment

Environmental factors could influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds could affect the compound’s stability and its interaction with its targets . .

Properties

IUPAC Name

N-benzyl-3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O3S/c1-26-16-20(21(29)24-15-17-5-3-2-4-6-17)22(25-26)32(30,31)28-13-11-27(12-14-28)19-9-7-18(23)8-10-19/h2-10,16H,11-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRBVCUZVYHSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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